

# 2-(Chloromethyl)-3-fluoropyridine Hydrochloride

## CAS number inquiry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 2-(Chloromethyl)-3-fluoropyridine  
Hydrochloride

**Cat. No.:** B170283

[Get Quote](#)

An In-Depth Technical Guide to **2-(Chloromethyl)-3-fluoropyridine Hydrochloride**: A Strategic Building Block in Medicinal Chemistry

## Introduction

**2-(Chloromethyl)-3-fluoropyridine Hydrochloride**, identified by the CAS Number 149463-07-0, is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its structure, which combines a fluorinated pyridine ring with a reactive chloromethyl group, makes it a versatile synthetic intermediate.<sup>[2][3]</sup> The strategic incorporation of a fluorine atom onto the pyridine scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.<sup>[4][5]</sup> Simultaneously, the chloromethyl group provides a reactive electrophilic site, enabling covalent linkage to a wide array of molecular scaffolds through nucleophilic substitution. This dual functionality positions **2-(Chloromethyl)-3-fluoropyridine Hydrochloride** as a valuable building block for the synthesis of novel therapeutic agents and other complex chemical entities.<sup>[2][6]</sup> This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

## Physicochemical Properties

The fundamental properties of **2-(Chloromethyl)-3-fluoropyridine Hydrochloride** are summarized below. These characteristics are essential for its handling, reaction setup, and

analytical characterization.

| Property            | Value                                                                                                           | Source(s)                         |
|---------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------|
| CAS Number          | 149463-07-0                                                                                                     | [Echemi][1]                       |
| Molecular Formula   | C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> FN                                                                | [Echemi][1]                       |
| Molecular Weight    | 182.03 g/mol                                                                                                    | [Echemi][1]                       |
| IUPAC Name          | 2-(chloromethyl)-3-fluoropyridine;hydrochloride                                                                 |                                   |
| Appearance          | Typically a white to off-white crystalline solid (inferred)                                                     | [Smolecule][7]                    |
| Solubility          | Expected to be soluble in water and polar organic solvents like methanol and DMSO (inferred from similar salts) | [Smolecule][7]                    |
| Parent Compound CAS | 149489-32-7 (for the free base, 2-(Chloromethyl)-3-fluoropyridine)                                              | [Frontier Specialty Chemicals][8] |

## Synthesis and Mechanism

The synthesis of 2-(Chloromethyl)-3-fluoropyridine typically involves the electrophilic chloromethylation of a 3-fluoropyridine precursor. The Blanc chloromethylation or related methods using a chloromethyl ether are common industrial strategies for this type of transformation.[2][9] The hydrochloride salt is then readily formed by treating the resulting free base with hydrochloric acid.

## General Synthetic Protocol: Chloromethylation of 3-Fluoropyridine

This protocol describes a representative method for the synthesis of the free base, which is the direct precursor to the hydrochloride salt.

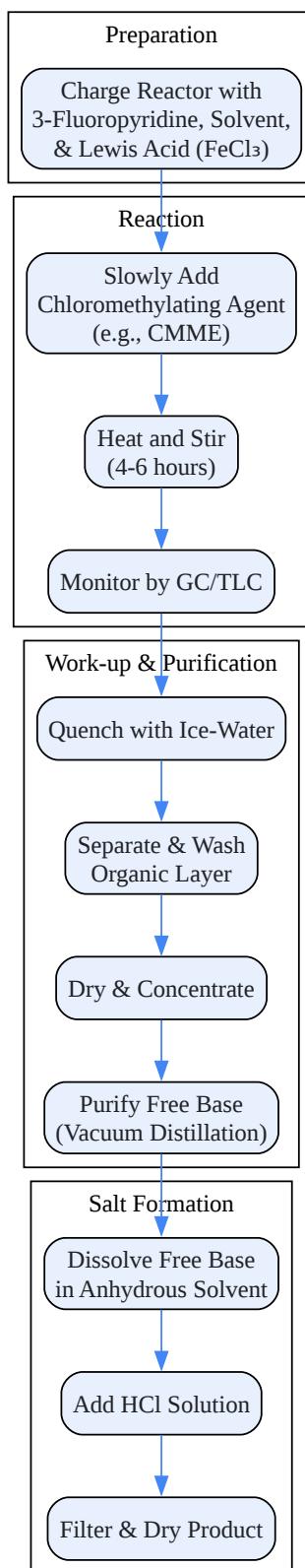
### Step 1: Reaction Setup

- In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel with 3-fluoropyridine and an inert solvent (e.g., 1,2-dichloroethane).
- Add a catalytic amount of a Lewis acid, such as ferric chloride ( $\text{FeCl}_3$ ) or zinc chloride ( $\text{ZnCl}_2$ ).<sup>[9]</sup> The catalyst is crucial for activating the chloromethylating agent.

### Step 2: Addition of Chloromethylating Agent

- Slowly add a chloromethylating agent, such as chloromethyl methyl ether (CMME), to the reaction mixture via the dropping funnel.<sup>[9]</sup> This reaction is exothermic and the addition should be controlled to maintain a moderate temperature (e.g., 40-60°C).
- Note: Chloromethyl ethers are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls.

### Step 3: Reaction and Monitoring


- Stir the mixture at a controlled temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

### Step 4: Work-up and Purification

- Upon completion, cool the reaction mixture and carefully quench it by pouring it into ice-water.
- Separate the organic layer. Wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- The crude 2-(chloromethyl)-3-fluoropyridine can be purified by vacuum distillation or column chromatography.

## Step 5: Hydrochloride Salt Formation

- Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
- Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete.
- Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield **2-(Chloromethyl)-3-fluoropyridine Hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 2-(Chloromethyl)-3-fluoropyridine HCl.

# Applications in Drug Discovery and Chemical Synthesis

The utility of **2-(Chloromethyl)-3-fluoropyridine Hydrochloride** stems from its identity as a bifunctional reagent. It acts as an electrophilic building block that allows for the efficient introduction of the 3-fluoro-2-pyridylmethyl moiety into target molecules.

## Role as an Electrophilic Precursor

The primary application of this compound is in nucleophilic substitution reactions. The chlorine atom on the methylene bridge is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, phenols, thiols, and carbanions. This reaction provides a straightforward and reliable method for coupling the fluoropyridine core to other complex fragments, making it a staple in the construction of compound libraries for high-throughput screening.[\[2\]](#)[\[3\]](#)

The fluorinated pyridine ring itself is a privileged scaffold in modern pharmacology. Its inclusion can:

- **Block Metabolic Oxidation:** The strong carbon-fluorine bond can prevent metabolic breakdown at that position, increasing the drug's half-life.[\[5\]](#)[\[10\]](#)
- **Modulate Basicity:** The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can optimize the compound's solubility, cell permeability, and receptor binding interactions.[\[4\]](#)
- **Enhance Binding Affinity:** Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a protein's active site, thereby increasing potency.[\[4\]](#)

This compound is therefore a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting kinase-mediated signaling pathways or central nervous system (CNS) disorders.[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: General reaction scheme illustrating the compound's utility.

## Safety and Handling Protocols

Disclaimer: This section provides a generalized overview based on data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling **2-(Chloromethyl)-3-fluoropyridine Hydrochloride**.

### Hazard Identification:

- Toxicity: Likely to be harmful if swallowed.[7]
- Corrosivity: Based on analogous chloromethyl pyridine hydrochlorides, this compound is expected to cause skin irritation, and potentially severe eye irritation or damage.[7]
- Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.

### Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

## Conclusion

**2-(Chloromethyl)-3-fluoropyridine Hydrochloride** is more than just a chemical intermediate; it is a strategic tool for molecular design in the life sciences. Its well-defined reactivity, combined with the beneficial physicochemical properties imparted by the fluoropyridine core, ensures its continued relevance in the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is paramount for any scientist looking to leverage its potential in their research endeavors.

## References

- PubChem. (n.d.). 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
- Vasyl'ev, A., et al. (2016). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Inoue, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- PubChemLite. (n.d.). 2-(chloromethyl)-3-fluoropyridine (C6H5ClFN).
- United States Patent and Trademark Office. (n.d.). Search for patents.
- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Khusnutdinov, R. I., et al. (2007). One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. ResearchGate.

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
- Gogulkumar, R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. *Molecules*.
- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.
- Fustero, S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. *Molecules*.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 8. 2-(Chloromethyl)-3-fluoropyridine | [frontierspecialtychemicals.com]
- 9. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-(Chloromethyl)-3-fluoropyridine Hydrochloride CAS number inquiry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170283#2-chloromethyl-3-fluoropyridine-hydrochloride-cas-number-inquiry>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)